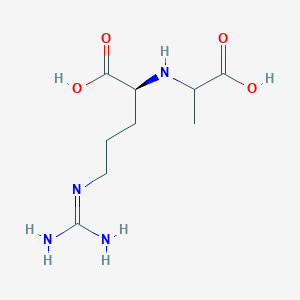
N2-(1-Carboxyethyl)-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(D-1-Carboxyethyl)-L-arginine is an alanine derivative.
Applications De Recherche Scientifique
Chemical Applications
Synthesis Building Block
N2-(1-Carboxyethyl)-L-arginine serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with tailored functionalities. For instance, oxidation reactions can yield oxo derivatives while substitution reactions can introduce different functional groups under controlled conditions.
Industrial Production
The compound is also utilized in industrial applications where it acts as a precursor in the synthesis of biochemical products. Biotechnological processes involving genetically engineered microorganisms are employed to produce this compound on a larger scale.
Biological Applications
Metabolic Pathways
Research has highlighted the role of this compound in metabolic pathways. Studies indicate that it influences T cell metabolism, enhancing survival and anti-tumor activity. In a study utilizing high-resolution mass spectrometry, it was found that elevated levels of L-arginine (and its derivatives) could shift T cell metabolism from glycolysis to oxidative phosphorylation, promoting the generation of memory-like T cells with improved anti-tumor responses .
Immunomodulation
The compound's interaction with enzymes and receptors suggests potential immunomodulatory effects. By modulating intracellular arginine levels, this compound can impact T cell fitness and survival, which are critical for effective immune responses .
Medical Applications
Therapeutic Potential
Ongoing research is investigating the therapeutic applications of this compound, particularly in conditions involving immune dysfunction or cancer. The compound's ability to enhance T cell survival and function positions it as a potential candidate for immunotherapy strategies .
Diabetic Complications
Recent studies have explored the relationship between this compound and diabetic complications. It has been implicated in pathways that detoxify harmful metabolites associated with diabetes, suggesting that it may play a protective role against diabetic neuropathy and nephropathy by modulating arginine metabolism .
Case Studies
- T Cell Activation Study : A study demonstrated that increasing L-arginine levels significantly enhanced the survival of activated T cells in mice models. Mice receiving L-arginine supplements exhibited a threefold increase in specific T cell populations compared to controls .
- Diabetic Neuropathy Research : Research indicated that individuals with diabetic neuropathy had lower frequencies of certain alleles associated with arginine metabolism. This suggests that this compound may influence metabolic pathways relevant to diabetic complications .
Propriétés
Formule moléculaire |
C9H18N4O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
(2S)-2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5?,6-/m0/s1 |
Clé InChI |
IMXSCCDUAFEIOE-GDVGLLTNSA-N |
SMILES |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
SMILES isomérique |
CC(C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |
Synonymes |
N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















